molecular formula C8H7N3O5 B1674277 Furazolidon CAS No. 67-45-8

Furazolidon

Katalognummer: B1674277
CAS-Nummer: 67-45-8
Molekulargewicht: 225.16 g/mol
InChI-Schlüssel: PLHJDBGFXBMTGZ-UITAMQMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furazolidone is a nitrofuran antibacterial agent and monoamine oxidase inhibitor. It is primarily used to treat bacterial and protozoal infections, including diarrhea and enteritis caused by susceptible organisms. Furazolidone has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as certain protozoa .

Wirkmechanismus

Target of Action

Furazolidone, a nitrofuran derivative, primarily targets bacterial DNA . It has a broad antibacterial spectrum, being active against a variety of organisms including E. coli, staphylococci, Salmonella, Shigella, Proteus, Aerobacter aerogenes, Vibrio cholerae and Giardia lamblia .

Mode of Action

Furazolidone and its related free radical products are believed to bind to bacterial DNA and induce cross-links . This interaction with bacterial DNA leads to high levels of mutations (transitions and transversions) in the bacterial chromosome . The bactericidal activity of Furazolidone is based upon its interference with DNA replication and protein production .

Biochemical Pathways

The primary metabolic pathway of Furazolidone begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) . AOZ is responsible for monoamine oxidase inhibition .

Pharmacokinetics

Furazolidone is rapidly and extensively metabolized . The primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) . AOZ is responsible for monoamine oxidase inhibition .

Result of Action

The molecular and cellular effects of Furazolidone’s action are primarily due to its interference with DNA replication and protein production . This antimicrobial action minimizes the development of resistant organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Furazolidone. For instance, warming temperatures and overuse of antibiotics are probably enhancing antibiotic resistance and bacterial infection . Therefore, continuous surveillance, careful appropriate antibiotic susceptibility testing (AST), and limitation on improper antibiotic usage are crucial .

Wissenschaftliche Forschungsanwendungen

Furazolidone has diverse applications in scientific research:

Biochemische Analyse

Biochemical Properties

Furazolidone plays a significant role in biochemical reactions by interfering with bacterial DNA replication and protein production. It binds to bacterial DNA, leading to the inhibition of monoamine oxidase . This interaction results in the formation of free radicals and reactive oxygen species, which cause damage to bacterial cells. Furazolidone interacts with various enzymes and proteins, including monoamine oxidase and bacterial DNA .

Cellular Effects

Furazolidone affects various types of cells and cellular processes. It has been shown to inhibit cell division and induce cell death in bacterial cells by causing DNA damage and disrupting protein synthesis . In mammalian cells, furazolidone can affect cell signaling pathways, gene expression, and cellular metabolism. It has been reported to cause oxidative stress and mitochondrial dysfunction, leading to apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of furazolidone involves the binding of the compound and its free radical products to bacterial DNA, inducing cross-links and mutations . This leads to the inhibition of DNA replication and protein synthesis, ultimately resulting in bacterial cell death. Furazolidone also inhibits monoamine oxidase, which contributes to its antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of furazolidone can change over time. The compound is relatively stable under normal conditions but can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that furazolidone can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of furazolidone vary with different dosages in animal models. At therapeutic doses, furazolidone is effective in treating infections without causing significant adverse effects . At higher doses, it can cause toxicity, including gastrointestinal disturbances, neurotoxicity, and hepatotoxicity . Threshold effects have been observed, with higher doses leading to more severe toxic effects .

Metabolic Pathways

Furazolidone is rapidly and extensively metabolized in the body. The primary metabolic pathway involves nitro-reduction to the aminofuran derivative, producing two major metabolites: 3-amino-2-oxazolidone and beta-hydroxyethylhydrazine . These metabolites are responsible for the inhibition of monoamine oxidase and contribute to the compound’s antimicrobial activity .

Transport and Distribution

Furazolidone is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and accumulate in bacterial cells, where it exerts its antimicrobial effects . The compound is also distributed to various tissues in the body, including the liver, kidneys, and gastrointestinal tract .

Subcellular Localization

Furazolidone is localized within bacterial cells, where it binds to DNA and inhibits replication and protein synthesis . In mammalian cells, furazolidone can localize to the mitochondria, where it induces oxidative stress and mitochondrial dysfunction . The compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Furazolidone can be synthesized through the reaction of 5-nitro-2-furaldehyde with semicarbazide to form 5-nitro-2-furfurylidene semicarbazone. This intermediate is then cyclized with ethylene oxide to yield furazolidone .

Industrial Production Methods: The industrial preparation of furazolidone involves the following steps:

Analyse Chemischer Reaktionen

Types of Reactions: Furazolidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

    Nitrofurantoin: Another nitrofuran derivative with antibacterial activity.

    Nitrofurazone: A nitrofuran compound used as a topical antibacterial agent.

    Furaltadone: A nitrofuran used in veterinary medicine.

Comparison: Furazolidone is unique due to its broad spectrum of activity and its ability to inhibit monoamine oxidase. Unlike nitrofurantoin and nitrofurazone, furazolidone is effective against a wider range of protozoal infections. Furaltadone, while similar, is primarily used in veterinary applications .

Eigenschaften

CAS-Nummer

67-45-8

Molekularformel

C8H7N3O5

Molekulargewicht

225.16 g/mol

IUPAC-Name

3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5-

InChI-Schlüssel

PLHJDBGFXBMTGZ-UITAMQMPSA-N

SMILES

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Isomerische SMILES

C1COC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-]

Kanonische SMILES

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Aussehen

Light yellow to yellow crystalline powder.

Color/Form

Yellow crystals from DMF (N,N-dimethylformamide)

melting_point

254-256
255 °C
MP: 254-256 °C (decomposes)
MP: 275 °C (decomp)

67-45-8

Physikalische Beschreibung

Yellow odorless solid;  [Merck Index]

Piktogramme

Health Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Solubility in water (pH 6): approx 40 mg/l @ 25 °C

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Furazolidone;  Furazolidine;  Furoxone;  Nitrofurazolidone;  Nitrofuroxon;  Furazolidon; 

Dampfdruck

0.0000026 [mmHg]

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furazolidone
Reactant of Route 2
Reactant of Route 2
Furazolidone
Reactant of Route 3
Furazolidone
Reactant of Route 4
Furazolidone
Reactant of Route 5
Furazolidone
Reactant of Route 6
Furazolidone
Customer
Q & A

Q1: What is the primary mechanism of action of furazolidone?

A1: While the precise mechanism remains incompletely understood, furazolidone is believed to function as a prodrug. It undergoes reductive activation within bacterial cells, generating reactive intermediates that damage DNA and disrupt vital cellular processes [, ].

Q2: Does furazolidone affect mitochondrial function?

A2: Yes, research suggests that furazolidone can negatively impact mitochondrial function. Studies using a rat model of furazolidone-induced dilated cardiomyopathy showed decreased mitochondrial membrane potential and reduced activity of key enzymes like cytochrome c oxidase and succinate dehydrogenase [].

Q3: What is the molecular formula and weight of furazolidone?

A3: Furazolidone has the molecular formula C8H7N3O5 and a molecular weight of 225.16 g/mol.

Q4: Is there spectroscopic data available for furazolidone?

A4: Yes, furazolidone has been studied using various spectroscopic techniques. Studies have used ultraviolet (UV) spectrophotometry to quantify furazolidone in pharmaceutical formulations, often employing wavelengths around 367 nm [, ]. Neopolarographic techniques have also been utilized for its determination [].

Q5: Is furazolidone stable under various storage conditions?

A5: The stability of furazolidone can be affected by factors like temperature and pH. For instance, in egg homogenates stored at -20°C, furazolidone concentrations decreased by 44% after 55 days []. Specific details regarding stability under various conditions would require further investigation.

Q6: What strategies have been explored to improve the delivery of furazolidone to the gastrointestinal tract?

A6: Researchers have investigated novel drug delivery systems to enhance furazolidone's effectiveness against Helicobacter pylori in the stomach. These include chitosan microparticles formulated through spray drying [] and mucoadhesive liposomes designed to increase residence time in the stomach mucus [, ].

Q7: Has furazolidone demonstrated efficacy against metronidazole-resistant Trichomonas vaginalis?

A7: Yes, in vitro studies have shown furazolidone to be effective against both metronidazole-susceptible and resistant strains of Trichomonas vaginalis []. Furazolidone exhibited a low minimum lethal concentration and achieved faster killing compared to tinidazole in these studies.

Q8: What is the minimum inhibitory concentration (MIC) of furazolidone against Helicobacter pylori?

A8: Research indicates that the MIC of furazolidone against Helicobacter pylori is around 4 μg/ml []. Mucoadhesive drug formulations have shown promise in extending the residence time of furazolidone in the stomach mucus, potentially improving its efficacy against this bacterium.

Q9: Are there known mechanisms of resistance to furazolidone in Helicobacter pylori?

A9: Yes, although furazolidone resistance remains relatively low compared to other antibiotics, emerging resistance is a concern. Studies have identified specific genetic mutations in genes such as porD and oorD that may contribute to low-level furazolidone resistance in Helicobacter pylori [].

Q10: Does resistance to metronidazole in Helicobacter pylori influence the efficacy of furazolidone?

A10: Furazolidone has shown promise as an alternative treatment option for Helicobacter pylori infections, particularly in cases where resistance to metronidazole is prevalent [, , , ]. Its low resistance rates make it a valuable tool in addressing the challenge of antibiotic resistance.

Q11: What are the primary concerns regarding the safety of furazolidone?

A11: While furazolidone has a history of use, concerns about its safety, particularly regarding potential carcinogenicity, have led to restrictions on its use [, ]. Balancing its efficacy with potential long-term risks remains a crucial consideration.

Q12: How are furazolidone residues detected in animal tissues?

A12: Since furazolidone is rapidly metabolized, detecting residues in animal tissues relies on identifying its metabolites. The protein-bound metabolite 3-amino-2-oxazolidinone (AOZ) serves as a marker for furazolidone exposure [, , , ]. Various analytical methods, including HPLC and ELISA, have been developed for AOZ detection and quantification [, ].

Q13: Can HPLC be used to simultaneously determine furazolidone and other drugs in combined formulations?

A13: Yes, HPLC methods have been developed for the simultaneous determination of furazolidone with other drugs like metronidazole in combined dosage forms []. These methods often involve reversed-phase chromatography with UV detection, ensuring accurate quantification of each component in the formulation.

Q14: What are some alternative antibiotics being explored for Helicobacter pylori eradication given concerns over furazolidone's safety and emerging resistance?

A14: Research is actively exploring alternative therapies, including rifabutin [], minocycline [], and tetracycline [, ], to address the growing challenge of antibiotic resistance in Helicobacter pylori. These alternatives, often used in combination with other antibiotics, aim to achieve high eradication rates while minimizing side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.